2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile” often involves cyclization processes or domino reactions . Another method involves a visible-light-promoted C-S cross-coupling reaction for the synthesis of aromatic thioethers .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” are often based on [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols in Waste Incineration : Chlorophenols, related to the chemical structure of interest, are significant precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). The review by Peng et al. (2016) discusses the pathways through which chlorophenols can contribute to the formation of dioxins, emphasizing their environmental impact and the need for careful management and disposal practices to minimize dioxin release (Peng et al., 2016).
Degradation of Chlorinated Hydrocarbons : Gunawardana et al. (2011) reviewed the degradation of chlorophenols by zero-valent iron and bimetals, highlighting the processes, mechanisms, and environmental implications of removing chlorinated compounds from water. This review underscores the potential for using zero-valent iron and bimetallic systems to efficiently dechlorinate compounds similar to the one of interest, thereby reducing their environmental impact (Gunawardana et al., 2011).
Health and Ecological Concerns
- Toxicity and Environmental Risks : The literature review by Kelly and Guidotti (1989) discusses the concerns raised over the safety of chlorophenols and related compounds due to studies linking them with lymphomas and soft-tissue neoplasms. Despite methodological limitations, there is evidence suggesting a causal association, particularly with non-Hodgkin's lymphomas. This review provides a critical assessment of the potential health risks associated with exposure to chlorophenols and emphasizes the importance of further research to elucidate these relationships (Kelly & Guidotti, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives, which share structural similarities, are known to interact unpredictably with physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2S/c14-10-1-4-12(5-2-10)19-13-6-3-11(16(17)18)7-9(13)8-15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYGMQKYVNIHJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351679 | |
Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78940-73-5 | |
Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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